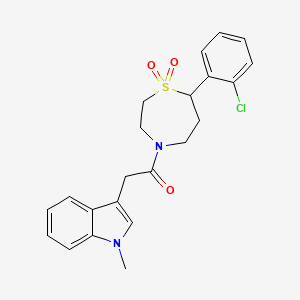

1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone

Description

This compound features a 1,4-thiazepane ring substituted with a 2-chlorophenyl group and a sulfone moiety (1,1-dioxido), coupled to a 1-methylindole-3-yl ethanone scaffold.

Properties

IUPAC Name |

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-24-15-16(17-6-3-5-9-20(17)24)14-22(26)25-11-10-21(29(27,28)13-12-25)18-7-2-4-8-19(18)23/h2-9,15,21H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUQPHHAPRDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(1-methyl-1H-indol-3-yl)ethanone is an intriguing synthetic molecule that belongs to the class of thiazepane derivatives. Its unique structure, characterized by a thiazepane ring and various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be broken down into key functional groups:

- Thiazepane Ring : A seven-membered heterocyclic ring containing sulfur and nitrogen.

- Dioxido Group : Contributes to the compound's reactivity and potential biological interactions.

- Chlorophenyl Substituent : May enhance lipophilicity and biological activity.

- Indole Moiety : Known for its presence in various bioactive compounds, potentially contributing to anticancer properties.

Pharmacological Properties

Research indicates that thiazepane derivatives exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Thiazepane compounds have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics .

- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

- Anti-inflammatory Effects : Certain thiazepanes have been studied for their ability to reduce inflammation in animal models .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazepane derivatives .

- Receptor Modulation : Interaction with various receptors could lead to altered cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of related thiazepane compounds. For instance:

- Antimicrobial Studies : A study demonstrated that a related thiazepane derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro assays revealed that another thiazepane compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential applications in cancer therapy .

- Inflammation Models : Animal studies indicated that certain thiazepanes reduced edema and inflammatory cytokine levels in models of acute inflammation .

Data Table of Biological Activities

Comparison with Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

- Indole Substituents : The 1-methyl group in the target compound and NAMIE may reduce metabolic degradation compared to JWH-203’s 1-pentyl chain, which contributes to lipophilicity and prolonged half-life .

- Core Structure: The thiazepane-sulfone moiety in the target compound introduces rigidity and polarity, contrasting with JWH-203’s flexible alkyl chain.

- Phenyl Groups: The 2-chlorophenyl group is conserved in the target compound and JWH-203, a feature associated with cannabinoid receptor binding in synthetic analogs .

Receptor Interactions

- JWH-203 : Binds strongly to CB1 receptors, inducing psychoactive effects. Its 1-pentyl chain and 2-chlorophenyl group are critical for receptor docking .

- Target Compound : The thiazepane-sulfone group may sterically hinder CB1 binding, hypothetically reducing psychoactivity while retaining affinity for peripheral CB2 receptors (inference from structural analogs) .

Metabolic Stability

- The sulfone group in the target compound likely enhances solubility and oxidative stability, contrasting with JWH-203’s susceptibility to cytochrome P450-mediated degradation .

- NAMIE’s naphthyl group may confer π-stacking interactions in biological systems, though its metabolic pathway remains unstudied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.